Spiro[2.4]heptan-1-amine
Overview
Description
Spiro[2.4]heptan-1-amine is a chemical compound with a molecular weight of 96.1702 . It is also known as spiro[4.2]heptane . The IUPAC Standard InChI for this compound is InChI=1S/C7H12/c1-2-4-7(3-1)5-6-7/h1-6H2 .
Synthesis Analysis
The synthesis of spiro[2.4]heptane analogues of prostaglandins has been described in various studies . Two of the synthons enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . The third synthon, a potential intermediate in syntheses of complete spiro[2.4]heptane analogues of prostaglandins, was prepared from the bicyclic ketone by Baeyer-Villiger oxidation followed by epoxidation .Molecular Structure Analysis
The molecular structure of Spiro[2.4]heptan-1-amine is available as a 2D Mol file . The structure consists of a seven-membered ring with one nitrogen atom and six carbon atoms .Chemical Reactions Analysis
The asymmetric decarboxylative [3 + 2] cycloaddition of γ-methylidene-δ-valerolactones with nitroolefins under the cooperative catalysis of a palladium complex and a chiral urea-tertiary amine, delivers a variety of chiral spiro[2.4]heptanes in good yields with high enantioselectivities and moderate diastereoselectivities .Physical And Chemical Properties Analysis
Spiro[2.4]heptan-1-amine has a boiling point of 373.2 K . The compound is solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Spiro[2.4]hepta-4,6-dienes have been studied for their synthesis, reactivity, and applications in organic synthesis, highlighting their utility in creating complex organic molecules (Menchikov & Nefedov, 2016).
- Research on spiro[3.3]heptane scaffolds has led to the synthesis of all stereoisomers of spiro[3.3]heptane-1,6-diamines, providing valuable building blocks in drug discovery due to their spatial orientation and similarity to cyclohexane scaffolds (Chernykh et al., 2015).
Applications in Drug Discovery
- Fluorinated building blocks based on the spiro[3.3]heptane motif have been synthesized, showcasing their potential in medicinal chemistry due to their three-dimensional shape and fluorine substitution patterns (Chernykh et al., 2016).
- A study on the synthesis of spiro cyclopentyl carbocyclic uridine analogs explored their potential as inhibitors of HCV NS5B polymerase, although no anti-HCV activity was found. This research contributes to the exploration of spiro compounds in antiviral drug development (Singh & Chu, 2020).
Material Science and Polymer Chemistry
- Novel polyimides derived from spiro(fluorene-9,9′-xanthene) demonstrate high organosolubility and optical transparency, indicating their potential in creating materials with unique electrical and optical properties (Zhang et al., 2010).
Safety And Hazards
Spiro[2.4]heptan-1-amine hydrochloride has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, and ensuring adequate ventilation .
Future Directions
Asymmetric cycloaddition reactions have emerged as one of the powerful and reliable strategies for the construction of enantioenriched molecules, especially those with polycyclic frameworks . This suggests that Spiro[2.4]heptan-1-amine and its analogues could have potential applications in the synthesis of complex polycyclic scaffolds .
properties
IUPAC Name |
spiro[2.4]heptan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-6-5-7(6)3-1-2-4-7/h6H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHAFTGZJJWVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[2.4]heptan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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